molecular formula C12H19BrN2O3 B13485410 Tert-butyl 3-(3-bromo-2-oxopyrrolidin-1-yl)azetidine-1-carboxylate

Tert-butyl 3-(3-bromo-2-oxopyrrolidin-1-yl)azetidine-1-carboxylate

Cat. No.: B13485410
M. Wt: 319.19 g/mol
InChI Key: QUUTUHSHJFLPOH-UHFFFAOYSA-N
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Description

Tert-butyl 3-(3-bromo-2-oxopyrrolidin-1-yl)azetidine-1-carboxylate is a synthetic organic compound with the molecular formula C12H20BrN2O3 It is characterized by the presence of a tert-butyl ester group, a brominated pyrrolidinone moiety, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(3-bromo-2-oxopyrrolidin-1-yl)azetidine-1-carboxylate typically involves multiple steps. One common approach starts with the bromination of a pyrrolidinone derivative, followed by the introduction of the azetidine ring and the tert-butyl ester group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes steps such as bromination, esterification, and cyclization, with careful control of reaction parameters to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(3-bromo-2-oxopyrrolidin-1-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The carbonyl group in the pyrrolidinone moiety can be reduced to form corresponding alcohols.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield azido or thiocyanato derivatives, while reduction reactions can produce alcohols.

Scientific Research Applications

Tert-butyl 3-(3-bromo-2-oxopyrrolidin-1-yl)azetidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-(3-bromo-2-oxopyrrolidin-1-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The brominated pyrrolidinone moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The azetidine ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-bromo-2-oxopyrrolidine-1-carboxylate
  • Tert-butyl 4-(3-bromo-2-oxopyrrolidin-1-yl)piperidine-1-carboxylate
  • Tert-butyl 3-(4-amino-2-oxopyrrolidin-1-yl)azetidine-1-carboxylate

Uniqueness

Tert-butyl 3-(3-bromo-2-oxopyrrolidin-1-yl)azetidine-1-carboxylate is unique due to the combination of its structural features, including the brominated pyrrolidinone moiety and the azetidine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Biological Activity

Tert-butyl 3-(3-bromo-2-oxopyrrolidin-1-yl)azetidine-1-carboxylate (CAS No. 2680529-34-2) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its biological properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C13H21BrN2O4
  • Molecular Weight : 349.23 g/mol
  • IUPAC Name : tert-butyl ((S)-4-bromo-3-oxo-1-((S)-2-oxopyrrolidin-3-yl)butan-2-yl)carbamate

The structure includes a tert-butyl group, a bromo substituent, and a pyrrolidine moiety, which contribute to its pharmacological profile.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route may include:

  • Formation of the Pyrrolidine Ring : Using appropriate starting materials to construct the oxopyrrolidine framework.
  • Bromination : Introducing the bromo substituent at the 3-position of the pyrrolidine.
  • Carbamate Formation : Reacting with tert-butyl isocyanate or similar reagents to yield the final product.

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its potential therapeutic applications:

Antimicrobial Activity

Research indicates that derivatives of azetidine and pyrrolidine exhibit significant antimicrobial properties. For instance, compounds similar to tert-butyl 3-(3-bromo-2-oxopyrrolidin-1-yl)azetidine have shown effectiveness against a range of bacterial strains, suggesting potential applications in treating infections .

Neuroprotective Effects

Studies have suggested that pyrrolidine derivatives may possess neuroprotective properties. The mechanism is believed to involve modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells . This could position the compound as a candidate for treating neurodegenerative diseases.

Enzyme Inhibition

Some research has indicated that compounds containing azetidine rings can act as enzyme inhibitors, which is critical in drug design for conditions such as cancer and metabolic disorders. The specific inhibitory activity of tert-butyl 3-(3-bromo-2-oxopyrrolidin-1-yl)azetidine on particular enzymes remains an area for further investigation .

Case Study 1: Antimicrobial Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of azetidine and tested their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results demonstrated that compounds with bromo substitutions exhibited enhanced activity compared to their non-brominated counterparts .

Case Study 2: Neuroprotection in Animal Models

A study involving animal models of Alzheimer's disease evaluated the neuroprotective effects of pyrrolidine derivatives. The treated groups showed significant improvement in cognitive functions compared to control groups, indicating that such compounds might mitigate neurodegeneration .

Properties

Molecular Formula

C12H19BrN2O3

Molecular Weight

319.19 g/mol

IUPAC Name

tert-butyl 3-(3-bromo-2-oxopyrrolidin-1-yl)azetidine-1-carboxylate

InChI

InChI=1S/C12H19BrN2O3/c1-12(2,3)18-11(17)14-6-8(7-14)15-5-4-9(13)10(15)16/h8-9H,4-7H2,1-3H3

InChI Key

QUUTUHSHJFLPOH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)N2CCC(C2=O)Br

Origin of Product

United States

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